molecular formula C22H18N2O3 B2621261 N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide CAS No. 851411-74-0

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide

Cat. No.: B2621261
CAS No.: 851411-74-0
M. Wt: 358.397
InChI Key: TXPQCYQEFRSXQK-UHFFFAOYSA-N
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Description

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of chromeno-pyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound, which includes a chromeno-pyridine core and a substituted acetamide group, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and topoisomerase . Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-pyridine derivatives such as:

Uniqueness

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the methyl and acetamide groups enhances its antimicrobial and anti-inflammatory effects compared to other similar compounds .

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-13-6-5-7-15(10-13)12-19(25)23-18-11-14(2)20-21(24-18)16-8-3-4-9-17(16)27-22(20)26/h3-11H,12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPQCYQEFRSXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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